4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
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Overview
Description
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13 isotopes, making it useful for tracing and studying chemical reactions and pathways in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol can be synthesized using the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to promote green chemistry principles .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of stable isotope-labeled starting materials is crucial for ensuring the incorporation of carbon-13 into the final product.
Chemical Reactions Analysis
Types of Reactions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Halogenated or nitrated phenylphenols.
Scientific Research Applications
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry techniques
Mechanism of Action
The mechanism of action of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its incorporation into chemical reactions and biological pathways due to the presence of carbon-13 isotopes. This allows researchers to trace the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .
Comparison with Similar Compounds
4-Phenylphenol: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of carbon-13.
4-Hydroxybiphenyl: Another phenolic compound with similar chemical properties and applications.
Biphenyl-4-ol: A structurally related compound with similar uses in research and industry
Uniqueness: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its stable isotope labeling, which allows for detailed tracing and analysis in various scientific studies. This makes it particularly valuable in research fields that require precise tracking of chemical transformations and metabolic pathways.
Properties
IUPAC Name |
4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i6+1,7+1,8+1,9+1,11+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFYQXJAXKLAK-UJYFPCGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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